Product packaging for 2,4-Dimethyl-3-pentylfuran(Cat. No.:CAS No. 77547-20-7)

2,4-Dimethyl-3-pentylfuran

Cat. No.: B12898416
CAS No.: 77547-20-7
M. Wt: 166.26 g/mol
InChI Key: QXCKSFIWKXNRJN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-pentylfuran is a high-purity synthetic furan compound provided as a research chemical. Alkylfurans are a significant class of heterocyclic compounds studied extensively in flavor and fragrance chemistry due to their organoleptic properties, as well as in food science as potential process contaminants formed during the thermal treatment of foods . This compound is intended for use as an analytical reference standard in method development and calibration, and for fundamental chemical research. Researchers can utilize this material in studies investigating the formation pathways, stability, and catalytic reactions of alkyl-substituted furans. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B12898416 2,4-Dimethyl-3-pentylfuran CAS No. 77547-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77547-20-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,4-dimethyl-3-pentylfuran

InChI

InChI=1S/C11H18O/c1-4-5-6-7-11-9(2)8-12-10(11)3/h8H,4-7H2,1-3H3

InChI Key

QXCKSFIWKXNRJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(OC=C1C)C

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethyl 3 Pentylfuran and Furan Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 2,4-Dimethyl-3-pentylfuran. creative-biostructure.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For this compound, distinct signals would be expected for the single furan (B31954) proton, the protons of the two methyl groups attached to the furan ring, and the protons of the pentyl side chain. The chemical shift of the lone furan proton (H-5) would appear in the characteristic downfield region for aromatic/heteroaromatic protons. The alkyl protons would appear in the upfield region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. In the case of this compound, eleven unique signals would be anticipated, corresponding to the four carbons of the substituted furan ring, the two methyl carbons, and the five carbons of the pentyl group. The chemical shifts of the furan ring carbons are particularly diagnostic, appearing in the downfield region typical for sp²-hybridized carbons in a heteroaromatic system.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-5 (furan ring)~6.8-7.2Singlet (s)1H
CH₃-2 (on furan)~2.2-2.4Singlet (s)3H
CH₃-4 (on furan)~1.9-2.1Singlet (s)3H
CH₂ (pentyl, alpha to furan)~2.5-2.7Triplet (t)2H
CH₂ (pentyl, beta)~1.5-1.7Sextet2H
CH₂ (pentyl, gamma)~1.2-1.4Sextet2H
CH₂ (pentyl, delta)~1.2-1.4Sextet2H
CH₃ (pentyl, terminal)~0.8-1.0Triplet (t)3H
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (furan ring)~148-152
C-5 (furan ring)~135-140
C-3 (furan ring)~115-120
C-4 (furan ring)~110-115
CH₃-2 (on furan)~12-15
CH₃-4 (on furan)~9-12
CH₂ (pentyl, alpha to furan)~27-30
CH₂ (pentyl, beta)~30-33
CH₂ (pentyl, gamma)~22-25
CH₂ (pentyl, delta)~22-25
CH₃ (pentyl, terminal)~13-15

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. wikipedia.org For this compound, COSY would show correlations between the adjacent methylene (B1212753) (CH₂) groups within the pentyl chain, confirming its linear structure. No correlations would be seen for the furan proton or the methyl protons on the ring, as they lack adjacent protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). rsc.org This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. rsc.orgyoutube.com This is a powerful tool for connecting different fragments of the molecule. For instance, it would show correlations from the protons of the methyl group at C-2 to the furan carbons C-2 and C-3. Similarly, protons on the first methylene group of the pentyl chain would show correlations to furan carbons C-3 and C-4, confirming the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.orgrsc.org This is useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the protons of the methyl group at C-4 and the protons on the first and second methylene groups of the pentyl chain at C-3, confirming their spatial proximity.

Expected 2D NMR Correlations for this compound

Table 3: Summary of Key Expected 2D NMR Correlations.
ExperimentCorrelating ProtonsCorrelated Nucleus (Proton or Carbon)Information Gained
COSYPentyl CH₂ (alpha)Pentyl CH₂ (beta)Confirms pentyl chain connectivity.
HMQC/HSQCH-5C-5Assigns the C-5 carbon.
HMBCCH₃-2 protonsC-2, C-3Confirms position of methyl group at C-2.
HMBCPentyl CH₂ (alpha) protonsC-2, C-3, C-4Confirms position of pentyl group at C-3.
NOESYCH₃-4 protonsPentyl CH₂ (alpha) protonsConfirms spatial proximity of substituents.

NMR spectroscopy is highly effective at distinguishing between isomers, which have the same molecular formula but different atomic arrangements. creative-biostructure.com For alkylated furans, NMR can readily differentiate positional isomers. For example, 2,5-Dimethyl-3-pentylfuran would show two equivalent furan protons in the ¹H NMR spectrum, appearing as a singlet with an integration of 2H, which is distinctly different from the single furan proton (1H singlet) expected for this compound.

In more complex furan analogues, such as unsaturated furan fatty acids, NMR is used to determine the geometry (cis or trans) of double bonds. The magnitude of the vicinal proton-proton coupling constant (J-coupling) across a double bond is significantly different for geometric isomers. Typically, the J-coupling for trans protons is larger (usually 12-18 Hz) than for cis protons (usually 6-12 Hz). This difference allows for definitive assignment of the double bond configuration. researchgate.net Low-temperature NMR studies have also been used to analyze s-cis-trans conformer populations in furan derivatives, where distinct signals for each conformer can be observed. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). acs.orgnih.gov This precision allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C₁₁H₁₈O), the theoretical exact mass can be calculated. HRMS analysis can confirm this exact mass, distinguishing the compound from other isomers or molecules with the same nominal mass but different elemental formulas. This capability is critical for the unequivocal identification of furan derivatives in complex mixtures, such as environmental or biological samples. researchgate.netfossiliontech.com

HRMS Data for this compound

Table 4: Theoretical Exact Mass Calculation.
ElementCountExact Mass (amu)Total Mass (amu)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)181.00782518.14085
Oxygen (¹⁶O)115.99491515.994915
Total [M]166.135765
Protonated Ion [M+H]⁺167.143590

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze the resulting product ions. This technique provides detailed structural information and is highly specific and sensitive for quantitative analysis.

For this compound, the molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) would be selected in the first mass analyzer. In a collision cell, this ion would be fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for alkylated furans include:

Benzylic-type cleavage: The bond between the first and second carbon of the pentyl chain is weak due to its position adjacent to the furan ring. Cleavage at this position would result in a stable, resonance-delocalized furan-containing cation.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the furan ring, followed by cleavage. nih.gov

Cleavage of the alkyl chain: Fragmentation can occur at various points along the pentyl chain, leading to a series of ions differing by the mass of CH₂ (14 Da).

Ring fragmentation: The furan ring itself can undergo cleavage to produce characteristic smaller ions.

This fragmentation data helps to confirm the identity of the substituents and their positions on the furan ring. imreblank.ch Furthermore, techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are frequently used for the trace analysis of furan and its derivatives in complex matrices like food. mdpi.comnih.govresearchgate.net By using modes such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, analysts can achieve extremely low limits of detection and quantification, even in the presence of interfering substances. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation and identification of volatile organic compounds such as this compound and its analogues. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's molar mass and structure. nih.govnih.gov

The fragmentation of the furan ring itself involves processes such as the loss of a hydrogen atom, CO, or CHO•, leading to characteristic ions. researchgate.neted.ac.uk For alkyl-substituted furans, the fragmentation patterns are dominated by cleavages related to the alkyl chains. Common fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the furan ring, which is a favorable process.

Beta-cleavage: Fission of the C-C bond beta to the ring, often involving a hydrogen rearrangement (McLafferty rearrangement) if a gamma-hydrogen is available. This can result in the formation of a prominent ion.

Loss of alkyl radicals: The side chains can be cleaved, leading to the loss of alkyl radicals and the formation of stable furanyl cations.

For this compound, the molecular ion (C₁₁H₁₈O⁺) would be observed at m/z 166. The spectrum would be expected to show significant fragmentation arising from the pentyl group. The base peak could result from a β-cleavage of the pentyl group, leading to the loss of a C₄H₈ (butene) molecule via a McLafferty-type rearrangement, resulting in a prominent ion at m/z 110. Other significant fragments would arise from the loss of methyl groups and various fragments from the pentyl chain. The mass spectrum for the isomeric 2,4-dimethylfuran (B1205762) (C₆H₈O) shows a molecular ion at m/z 96 and a base peak at m/z 81, corresponding to the loss of a methyl group. nist.gov

Table 1: Predicted Key EI-MS Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
166 [M]⁺ Molecular Ion
151 [M - CH₃]⁺ Loss of a methyl radical
123 [M - C₃H₇]⁺ Loss of a propyl radical from the pentyl chain
110 [M - C₄H₈]⁺ McLafferty rearrangement (loss of butene)
109 [M - C₄H₉]⁺ Loss of a butyl radical

Gas Chromatography (GC) Methodologies for Separation and Quantification

Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like furan and its alkylated derivatives from complex matrices. researchgate.net Due to their volatility, these compounds are ideally suited for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. restek.com

Given the high volatility of furan and its analogues, sample preparation methods that efficiently extract these analytes from the sample matrix are crucial. Headspace (HS) and Solid Phase Microextraction (SPME) are the most common and effective techniques employed. restek.comnih.gov

Headspace (HS) Analysis: In static headspace analysis, the sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. fda.gov An aliquot of this headspace gas is then injected into the GC system. This technique is robust and particularly useful for samples with higher concentrations of furans, such as coffee. nih.gov Optimization of HS parameters, including equilibration temperature and time, is critical to ensure reproducible results and to prevent the thermal formation of furan during the analysis itself. fda.gov

Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. youtube.com For volatile analysis, headspace SPME (HS-SPME) is typically used, where the fiber is exposed to the headspace above the sample. sigmaaldrich.com SPME offers enhanced sensitivity compared to static headspace, making it suitable for trace-level quantification in matrices like baby food. restek.comresearchgate.net The choice of fiber coating is critical for efficient extraction. Common coatings for furan analysis include Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which are effective for trapping small, volatile molecules. researchgate.netresearchgate.netnih.gov HS-SPME Arrow technology, which features a more robust design and a larger volume of stationary phase, has been shown to provide superior analyte responses compared to traditional SPME fibers and static headspace. gcms.cz

Key parameters affecting HS-SPME efficiency that require optimization include:

Fiber Coating: Selection based on analyte polarity and volatility.

Extraction Temperature and Time: Balancing analyte release with potential thermal degradation. researchgate.net

Ionic Strength: Addition of salt (e.g., NaCl) to the sample can increase the partitioning of volatile analytes into the headspace. nih.gov

Agitation: Stirring or shaking the sample ensures equilibrium is reached more quickly.

For highly complex samples containing hundreds or thousands of individual components, conventional one-dimensional GC (1D-GC) may not provide sufficient resolving power, leading to co-eluting peaks. chemistry-matters.com Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that significantly enhances peak capacity and separation. wikipedia.org

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar first dimension and a polar second dimension) are connected via a modulator. shimadzu.com The modulator periodically traps small fractions of the effluent from the first column and rapidly re-injects them onto the short second column for a fast, secondary separation. uwaterloo.ca This process generates a two-dimensional chromatogram (a retention plane) where chemically similar compounds tend to cluster in specific regions, aiding in identification. chemistry-matters.com The refocusing of analytes in the modulator also leads to a significant increase in signal-to-noise ratios, enhancing sensitivity. wikipedia.org GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is particularly effective for the non-targeted analysis of complex volatile profiles in food and environmental samples. nih.gov

A significant analytical challenge in the analysis of furan analogues is the chromatographic separation of structural isomers, which often have very similar boiling points and polarities. mdpi.com For instance, pairs such as 2-methylfuran (B129897) and 3-methylfuran, as well as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691), can be difficult to resolve. nih.gov Another challenging pair is 2-ethylfuran (B109080) and 2,5-dimethylfuran. nih.govdtu.dk

Accurate quantification requires either complete chromatographic separation or the use of tandem mass spectrometry (MS/MS) with specific ion transitions. nih.govdtu.dk Achieving baseline separation is often possible through careful selection of the GC column and optimization of the temperature program. Columns like the HP-5MS have been shown to successfully resolve multiple furan isomers, including the 2-/3-methylfuran and 2,3-/2,5-dimethylfuran pairs. nih.govmdpi.com For the difficult separation of 2-ethylfuran and 2,5-dimethylfuran, specialized columns such as the Supelco Equity-1 have been reported to provide complete baseline resolution, which is critical for accurate quantification using single quadrupole MS. nih.govdtu.dk

To ensure the accuracy and reliability of analytical data, GC methods for furan and alkylfuran quantification must be thoroughly validated. Single-laboratory validation typically assesses several key performance parameters. nih.govoup.com

Table 2: Typical Method Validation Parameters for Furan and Alkylfuran Analysis

Parameter Typical Acceptance Criteria/Range Reference(s)
Linearity (r²) > 0.990 oup.comnih.gov
Limit of Detection (LOD) 0.01 - 0.2 ng/g (ppb) oup.comnih.gov
Limit of Quantitation (LOQ) 0.04 - 0.6 ng/g (ppb) oup.comnih.gov
Recovery 76% - 117% nih.govnih.gov
Repeatability (Intra-day RSD%) < 16% nih.govnih.gov

| Intermediate Precision (Inter-day RSD%) | < 22% | nih.govnih.govdtu.dk |

While single-laboratory validation establishes method performance, ensuring reproducibility across different laboratories requires interlaboratory studies. Such studies are essential for developing standardized methods and establishing consensus on analytical results. However, interlaboratory comparisons for alkylfurans have revealed significant variability in reported concentrations, particularly for compounds like 2-pentylfuran. tandfonline.comnih.govtandfonline.com Discrepancies can arise from differences in calibration methods, sample preparation techniques (HS vs. SPME), and the specific GC-MS instrumentation used. tandfonline.com These findings underscore the need for further method development and standardization to ensure that data from different sources are comparable and reliable for risk assessment purposes. tandfonline.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful analytical techniques for identifying the functional groups present in a molecule based on its characteristic vibrational modes. globalresearchonline.net

For this compound, the spectra would exhibit vibrations characteristic of both the furan ring and the alkyl substituents.

Furan Ring Vibrations: The furan ring has several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage within the ring gives rise to strong bands, often in the 1000-1250 cm⁻¹ range. Ring "breathing" vibrations, which are characteristic of the entire ring system, also occur at specific frequencies. globalresearchonline.netudayton.edu

Alkyl Group Vibrations: The methyl and pentyl groups will produce strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂-) groups will be visible in the 1375-1465 cm⁻¹ range. udayton.edu

While IR spectroscopy is sensitive to polar bonds and provides strong signals for the C-O-C ether linkage, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is excellent for observing the C=C bonds of the furan ring. globalresearchonline.net Together, these complementary techniques allow for a comprehensive analysis of the molecule's functional group composition.

Table 3: General Characteristic IR/Raman Frequencies for Alkylfurans

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch (furan ring) 3100 - 3250
Aliphatic C-H Stretch (alkyl chains) 2850 - 3000
C=C Ring Stretch 1400 - 1600
C-H Bend (alkyl chains) 1375 - 1465
C-O-C Ring Stretch 1000 - 1250

X-ray Crystallography for Crystalline Structure and Absolute Configuration Determination

Detailed structural parameters have been determined for a variety of substituted furan compounds. For instance, the crystal structure of (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one reveals the non-coplanar orientation of its two furan rings. nih.govelsevierpure.com The intricate network of intermolecular interactions, such as hydrogen bonding, is also elucidated, which is crucial for understanding the supramolecular chemistry of these compounds. nih.govresearchgate.net

The crystallographic data for several furan derivatives are summarized in the interactive table below, showcasing the level of detail obtained from such analyses.

Interactive Table: Crystallographic Data for Selected Furan Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-oneC₁₀H₈O₄MonoclinicP2₁/c16.2227.08916.631115.20 nih.govelsevierpure.com
2,5-bis[(4-fluorophenyl)iminomethyl]furanC₁₈H₁₂F₂N₂OMonoclinicC2/c---- nih.gov
furan-2,5-diylbis((4-chlorophenyl)methanol)C₁₈H₁₄Cl₂O₃MonoclinicP2₁/n10.30488.962018.090993.046 researchgate.net

Beyond the determination of the molecular structure, X-ray crystallography is a powerful tool for establishing the absolute configuration of chiral molecules. purechemistry.orgwikipedia.org For furan analogues possessing stereogenic centers, determining the absolute spatial arrangement of atoms is critical, as different enantiomers can exhibit distinct biological activities. The assignment of absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the crystal structure. purechemistry.org In the absence of a sufficiently heavy atom, the absolute configuration can be determined by co-crystallization with a chiral auxiliary of a known absolute configuration. purechemistry.org

While other techniques such as vibrational circular dichroism (VCD) can also be employed for the determination of absolute configuration in solution, X-ray crystallography of a single crystal provides a direct and unambiguous result of the solid-state conformation. spark904.nlnih.govresearchgate.net The Cambridge Structural Database (CSD) serves as a comprehensive repository for the vast collection of crystallographic data, including that of numerous furan derivatives, facilitating broader structural analyses and comparisons across the chemical landscape. wikipedia.orgmext.go.jpnih.gov

Reaction Mechanisms and Chemical Transformations of 2,4 Dimethyl 3 Pentylfuran and Furanoids

Degradation Pathways of Furan (B31954) Compounds

Furan compounds are susceptible to degradation through several pathways, including photooxidation, thermal processes, and chemical reactions under various conditions.

The photooxidation of furans, including derivatives like 2,4-Dimethyl-3-pentylfuran, is a significant degradation pathway that is initiated by the interaction with singlet oxygen. This process leads to the formation of unstable endoperoxides, which can then undergo a variety of rearrangements to yield a range of products.

The general mechanism involves a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide. This intermediate is often not isolated but rearranges to more stable products. The specific products formed depend on the structure of the initial furan and the reaction conditions. One common rearrangement is the Kornblum-DeLaMare rearrangement, which involves the base-catalyzed decomposition of the endoperoxide to a γ-dicarbonyl compound. Another significant pathway is the Achmatowicz rearrangement, which is an oxidative ring expansion of furfuryl alcohols to pyranones. nih.govfrontiersin.org

Precursor FuranoidReaction ConditionMajor Products
FuranSensitized photo-oxidationEndoperoxide, which rearranges to γ-butyrolactones, epoxy lactones, diepoxides
Furfural (B47365) derivativesPhoto-oxidationα-hydroperoxy carbonyl compounds
Furfuryl alcoholsOxidative ring expansion (Achmatowicz rearrangement)Substituted hydroxypyranones
2-Thiophenyl-substituted furansPhotooxygenation in ethanolγ-hydroxybutenolides

Thermal degradation of furan compounds can proceed through multiple pathways, often influenced by the presence of other reactants and the temperature. nih.gov For instance, in food systems, furan formation and degradation are linked to the Maillard reaction, carbohydrate degradation, amino acid degradation, and oxidation of polyunsaturated fatty acids. nih.govresearchgate.net

Studies on specific furan derivatives have provided insights into their thermal degradation mechanisms. For example, the heat-induced formation of furan from the decarboxylation of 2-furoic acid and 2-methylfuran (B129897) from the dehydration of furfuryl alcohol has been demonstrated to occur at temperatures starting from 140-160 °C. nih.govresearchgate.net The thermal decomposition of furans with oxygenated substituents can also proceed through ring-opening isomerization reactions and the formation of carbene intermediates. The specific pathway and its prevalence are dependent on the nature of the substituents on the furan ring.

The stability of the furan ring is significantly influenced by the chemical environment, particularly the pH and the presence of nucleophiles. The pseudoaromatic nature of the furan core makes it susceptible to degradation under certain synthetic conditions, which can limit its applications. researchgate.net

A systematic evaluation of the stability of furan derivatives in various solvents and under acidic (H₂SO₄) and basic (NaOH) conditions has shown that polar aprotic solvents, such as dimethylformamide (DMF), have a strong stabilizing effect. The stability of the furan ring is dependent on the type of solvent and any additives present. researchgate.net Generally, electron-withdrawing groups on the furan ring can increase its stability, particularly in acidic conditions. researchgate.net

The following table summarizes the stability of furan derivatives under various conditions, with destruction levels categorized based on the percentage of conversion of the starting material without the formation of other furanic compounds.

Furan DerivativeConditionSolventDestruction Level
5-(Hydroxymethyl)furfural (HMF)Acidic (H₂SO₄)WaterHigh-level destruction (>75%)
5-(Hydroxymethyl)furfural (HMF)Acidic (H₂SO₄)DMFMinimal destruction (<10%)
5-(Hydroxymethyl)furfural (HMF)Basic (NaOH)WaterMajor destruction (51-75%)
5-(Hydroxymethyl)furfural (HMF)Basic (NaOH)DMFMinimal destruction (<10%)
Furfural (FF)Acidic (H₂SO₄)WaterHigh-level destruction (>75%)
Furfural (FF)Acidic (H₂SO₄)DMFMinimal destruction (<10%)
2,5-Furandicarboxylic acid dimethyl ester (FDME)Basic (NaOH)MethanolSignificant destruction (26-50%)
2,5-Furandicarboxylic acid dimethyl ester (FDME)Basic (NaOH)DMFMinimal destruction (<10%)

Data adapted from a study on the stability of furanic platform chemicals. researchgate.net

In the environment, furan compounds can be degraded through various pathways, with ozonolysis being a significant contributor, particularly for atmospheric furans. The gas-phase ozonolysis of furans, including methyl-substituted furans, proceeds through the Criegee mechanism. This involves the initial formation of a primary ozonide (POZ), which then decomposes to form β-unsaturated Criegee intermediates (CIs). rsc.org These highly excited CIs can then undergo prompt isomerization to dioxirane (B86890) and dioxolene products or dissociate into a vinoxy-type radical and an OH radical. rsc.org The exact products depend on the substitution pattern of the furan ring. For example, the ozonolysis of furan can lead to products like HC(O)OC(O)CH₂CHO and HC(O)O–[CHOCH]–CHO. rsc.org

In aqueous environments, the ozonolysis of furan derivatives also leads to ring-opening. This reaction can result in the formation of α,β-unsaturated dicarbonyl compounds. researchgate.net For instance, the ozonolysis of 2-furoic acid can yield 2-butene-1,4-dial analogues. researchgate.net

Microbial degradation is another important environmental pathway for some furanic compounds. For example, furfural and 5-hydroxymethylfurfural (B1680220) (HMF) can be metabolized by various microorganisms. The initial steps in these biological pathways typically involve the oxidation of the aldehyde group to a carboxylic acid. Furfural is degraded via 2-furoic acid, while HMF is converted to 2,5-furandicarboxylic acid, which is then decarboxylated to 2-furoic acid. nih.gov

Mechanistic Studies of Furan Formation and Rearrangements

Elucidating the complex mechanisms of furan formation and rearrangement often requires sophisticated analytical techniques, with isotope labeling studies being a particularly powerful tool.

Isotope labeling has been instrumental in tracing the pathways of atoms during chemical reactions, providing definitive evidence for proposed mechanisms. In the context of furan chemistry, isotopes of carbon (¹³C) and oxygen (¹⁸O) have been employed to understand both their formation and rearrangement.

A notable example is the use of carbon-13 labeling to investigate the formation of furan from amino acids. These studies have shown that amino acids capable of producing acetaldehyde (B116499) and glycolaldehyde (B1209225) can subsequently form furan through aldol (B89426) condensation and cyclization. nih.gov This provided crucial insights into the complex reaction networks that occur during the thermal processing of food.

Oxygen-18 (¹⁸O) labeling has been used in conjunction with ¹³C NMR spectroscopy to study enzyme-catalyzed reactions involving furan precursors. For instance, such studies have helped to elucidate the mechanism of asparaginase (B612624) by tracking the exchange of oxygen atoms between water and aspartic acid. nih.gov While not directly a furan rearrangement, these studies on furan precursors showcase the utility of isotope labeling in understanding related biochemical pathways.

Radical-Mediated Reaction Pathways

The furan ring system, including in substituted derivatives like this compound, is susceptible to attack by radicals. These reactions are significant in various contexts, from atmospheric chemistry to synthetic organic chemistry. One of the most studied radical-mediated pathways is the atmospheric oxidation initiated by hydroxyl (OH) radicals. acs.org

The process typically begins with the addition of an OH radical to the furan ring, which preferentially occurs at the C2 or C5 positions due to the higher electron density and ability to form a more stable radical adduct. acs.org For this compound, the unsubstituted C5 position would be the most likely site of initial radical attack. Following the formation of this initial furan-OH adduct, several competing reaction pathways can occur:

Ring-Opening Pathway : The furan-OH adduct can undergo rapid isomerization through the cleavage of a C-O bond in the ring. This ring-opening leads to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net Studies on methyl-substituted furans have shown that the yields of these ring-opened products can vary significantly compared to unsubstituted furan, indicating that the alkyl substituents (such as those in this compound) play a crucial role in the reaction mechanism. acs.orgresearchgate.net

Ring-Retaining Pathway : In the presence of oxygen (O₂), the initial radical adduct can react to form a peroxy radical. This peroxy radical can then undergo further reactions to yield ring-retaining products, such as 5-hydroxy-2-furanone derivatives or compounds containing epoxide and ester functionalities. acs.org

Hydrogen Abstraction : While addition to the double bonds is the dominant pathway, abstraction of a hydrogen atom from the alkyl substituents by radicals is also a possible, though generally minor, reaction channel.

Beyond atmospheric oxidation, radical reactions are employed in synthesis. For instance, metalloradical cyclization processes, which involve cobalt(II) complexes, can facilitate the tandem radical addition to alkynes to construct the furan ring with a high degree of functional group tolerance. nih.gov Such methods enable the synthesis of polysubstituted furans through pathways that are mechanistically distinct from traditional ionic reactions. nih.gov Another example includes radical cyclizations mediated by manganese(III) acetate, which can be used to form dihydrofuran derivatives from reactions involving unsaturated systems. nih.gov

Table 1: Key Radical-Mediated Reaction Pathways for Furanoids.
Reaction PathwayInitiating Species/ReagentPrimary IntermediateMajor ProductsReference
Atmospheric Oxidation (Ring-Opening)OH RadicalFuran-OH AdductUnsaturated 1,4-dicarbonyls acs.org
Atmospheric Oxidation (Ring-Retaining)OH Radical / O₂Furan-OH-peroxy radicalHydroxyfuranones, Epoxides acs.org
Metalloradical CyclizationCo(II) porphyrin complexesCo(III)-carbene radicalPolysubstituted furans nih.gov
Radical CyclizationMn(OAc)₃1,3-dicarbonyl radicalDihydrofurans nih.gov

Regioselectivity and Stereoselectivity in Furan Ring Transformations

The outcome of chemical transformations involving the furan ring is heavily influenced by factors that control regioselectivity (where on the ring the reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity

In radical additions, such as the OH-initiated oxidation discussed previously, the reaction is highly regioselective. Attack occurs preferentially at the C2 and C5 positions of the furan ring. acs.org For a substituted furan like this compound, the electronic and steric effects of the alkyl groups are critical. The electron-donating nature of the methyl and pentyl groups activates the ring towards radical and electrophilic attack, while also directing the attack to the sterically most accessible and electronically favored position. The unsubstituted C5 position would be the primary site for such reactions. The influence of alkyl substituents has been shown to affect product distribution and catalyst stability in furan-alkene reactions, underscoring the importance of the substitution pattern. acs.org

In cycloaddition reactions, the substitution pattern on the furan ring is a valuable tool for controlling the regiochemistry of the resulting cycloadduct. researchgate.net For instance, in [4+3] cycloadditions with unsymmetrically substituted furans, the placement of substituents dictates the orientation of the addition. researchgate.net

Stereoselectivity

Stereoselectivity is a key consideration in cycloaddition reactions where the furan ring acts as a 4π-electron component (a diene), most notably in the Diels-Alder reaction. Furan and its derivatives can react with various dienophiles to form bicyclic adducts. These reactions can theoretically yield two diastereomeric products: the endo and exo isomers.

A distinguishing feature of Diels-Alder reactions involving furan is that they are often reversible at or near room temperature. bohrium.com This reversibility allows for thermodynamic control over the product distribution. While the endo adduct is often formed faster (kinetic control), the exo adduct is typically more stable due to reduced steric hindrance. wikipedia.orgacs.org Consequently, under conditions that allow for equilibrium to be reached (e.g., higher temperatures or longer reaction times), the thermodynamically favored exo product often predominates. wikipedia.orgresearchgate.net This contrasts with many other Diels-Alder reactions where the kinetically favored endo product is the major isomer isolated. wikipedia.org

For a molecule like this compound, the bulky pentyl group at the C3 position and the methyl groups at C2 and C4 would exert significant steric influence on the approaching dienophile. This steric hindrance would likely disfavor the formation of one diastereomer over the other, thus playing a major role in determining the stereochemical outcome of cycloaddition reactions. Furthermore, stereoselectivity in furanoid cycloadditions can be influenced by the use of chiral auxiliaries, which can create a chiral environment that favors the formation of one enantiomer over the other. rsc.org

Table 2: Stereochemical Control in Furan Diels-Alder Reactions.
Control TypeFavored ProductGoverning FactorTypical ConditionsReference
Kinetic ControlEndo IsomerLower activation energy (orbital overlap)Low temperature, short reaction time wikipedia.org
Thermodynamic ControlExo IsomerHigher product stability (less steric hindrance)Higher temperature, long reaction time wikipedia.orgresearchgate.net

Advanced Research Directions and Emerging Areas

Role as Chemical Intermediates in Complex Organic Synthesis

The substituted furan (B31954) core of "2,4-Dimethyl-3-pentylfuran" represents a versatile scaffold for the construction of more complex molecular architectures. While primarily studied for their biological activity, furan fatty acids and their derivatives are recognized for their potential as intermediates in organic synthesis. The furan ring, a five-membered aromatic heterocycle containing oxygen, can participate in a variety of chemical transformations.

The synthesis of furan fatty acids themselves can be a multistep process. For instance, the synthesis of a related compound, 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid, has been achieved through a convergent strategy, highlighting the modular nature of building such molecules. semanticscholar.org This approach allows for the systematic variation of the alkyl chains attached to the furan core, demonstrating the potential for creating a diverse library of furan-containing compounds. One synthetic route to a key intermediate, 3,4-dimethyl-2-pentylfuran, involved the reaction of a lactone with pentylmagnesium bromide followed by an acidic workup. cardiff.ac.uk This intermediate could then be further functionalized, for example, through a Friedel-Crafts acylation to introduce a carboxylic acid side chain. cardiff.ac.uk

The furan moiety can be a precursor to other functional groups and ring systems. For example, Diels-Alder reactions involving furans can lead to the formation of complex polycyclic structures. rsc.org The reactivity and selectivity of these reactions can be tuned by the substituents on the furan ring. rsc.org The electron-donating nature of the alkyl groups in "this compound" would be expected to influence its reactivity in such cycloaddition reactions.

Engineering of Furan Fatty Acid Production in Microbial Systems for Biomanufacturing

The production of furan fatty acids through traditional chemical synthesis can be complex and costly. nih.gov Consequently, there is growing interest in developing microbial biomanufacturing platforms for these valuable compounds. glbrc.org Metabolic engineering of microorganisms like bacteria and yeast offers a promising and sustainable alternative for the production of furan fatty acids and other fatty acid-derived chemicals. frontiersin.orgnih.gov

Significant progress has been made in elucidating the biosynthetic pathways of furan fatty acids in bacteria. nih.gov For example, in the bacterium Rhodobacter sphaeroides, a pathway for the synthesis of a 19-carbon monomethylated furan fatty acid has been identified. nih.gov This pathway involves a series of enzymatic steps that convert a common fatty acid precursor, cis-vaccenic acid, into the final furan-containing product. nih.gov Key enzymes in this pathway include an S-adenosylmethionine-dependent methylase and a fatty acyl desaturase. nih.govnih.gov

The discovery of the genes and enzymes involved in these pathways is a critical step towards the engineering of microbial hosts for furan fatty acid production. glbrc.orgnih.gov By overexpressing these genes in a suitable microbial chassis, it may be possible to achieve high-level production of specific furan fatty acids. glbrc.org Furthermore, understanding the pathway intermediates provides opportunities to divert metabolic flux towards the desired products and optimize production yields. glbrc.org The ultimate goal is to develop robust microbial strains capable of converting renewable feedstocks, such as sugars from biomass, into furan fatty acids and other valuable oleochemicals. nih.gov

Table 1: Key Enzymes in a Bacterial Furan Fatty Acid Biosynthetic Pathway

Enzyme NameFunctionSubstrateProduct
UfaMS-adenosylmethionine-dependent methylasecis-vaccenic acid11-Me-12t-18:1
UfaDFatty acyl desaturase11-Me-12t-18:111-Me-10t,12t-18:2
UfaOFatty acid modifying enzyme11-Me-10t,12t-18:29M5-FuFA

Development of Novel Analytical Methodologies for Trace Detection and Isomer Specificity

The detection and quantification of "this compound" and other alkylfurans in complex matrices, such as food and biological samples, present analytical challenges. These compounds are often present at trace levels and can coexist with numerous other volatile and semi-volatile compounds. Furthermore, the presence of structural isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), requires analytical methods with high selectivity. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of furan and its derivatives. nih.govnih.gov To enhance the sensitivity and selectivity of the analysis, various sample preparation techniques are employed. Headspace solid-phase microextraction (SPME) is a widely used method for the extraction and preconcentration of volatile and semi-volatile compounds from the sample matrix. nih.govgcms.cz The choice of SPME fiber coating and extraction conditions can be optimized to improve the recovery of the target analytes. gcms.cz

A significant challenge in the analysis of alkylfurans is the chromatographic separation of isomers. nih.gov For example, the complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran can be difficult to achieve with standard GC columns. nih.gov The development of new chromatographic methods using specialized columns is an active area of research to improve isomer specificity. nih.gov In cases where chromatographic separation is incomplete, tandem mass spectrometry (MS/MS) can provide the necessary selectivity for accurate quantification. mdpi.com The use of isotope dilution methods, where isotopically labeled internal standards are added to the sample, is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. nih.gov

Mechanistic Studies of Furan Fatty Acid Biological Roles (e.g., Radical Scavenging and Lipid Peroxidation Prevention)

Furan fatty acids, including structures related to "this compound," are recognized for their potent antioxidant properties. researchgate.netwikipedia.org They are effective scavengers of free radicals, which are highly reactive species that can cause damage to cells and contribute to various diseases. wikipedia.orgnih.gov The furan ring is the key functional group responsible for this radical-scavenging activity. researchgate.net

The mechanism of radical scavenging by furan fatty acids involves the interaction of the furan ring with reactive oxygen species (ROS), such as hydroxyl radicals (HO•) and peroxyl radicals. wikipedia.orgnih.gov This interaction leads to the opening of the furan ring and the formation of more stable, non-radical products. researchgate.net Studies have shown that furan fatty acids can react with hydroxyl radicals at a diffusion-controlled rate, making them highly efficient scavengers of this particularly damaging ROS. nih.gov

One of the most important biological roles of furan fatty acids is the prevention of lipid peroxidation. cirad.frresearchgate.net Polyunsaturated fatty acids (PUFAs) in cell membranes are highly susceptible to oxidation by free radicals, leading to a chain reaction that can damage membrane integrity and function. Furan fatty acids, which can be incorporated into phospholipids (B1166683) in cell membranes, act as a defense mechanism against this oxidative stress. researchgate.netgerli.com By trapping radicals, they can terminate the lipid peroxidation chain reaction and protect the membrane from damage. researchgate.net This protective effect has been demonstrated in studies showing that furan fatty acids can rescue brain cells from oxidative stress-induced cell death. researchgate.net

The antioxidant activity of furan fatty acids may contribute to some of the health benefits associated with the consumption of fish and other foods rich in these compounds. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to Furan Reactivity and Stability

Theoretical and computational chemistry methods provide valuable insights into the structure, stability, and reactivity of furan and its derivatives, including "this compound". researchgate.net These approaches can complement experimental studies and help to predict the behavior of these molecules in chemical reactions.

The aromaticity of the furan ring is a key determinant of its stability and reactivity. slideshare.net While furan is considered aromatic, it is less aromatic than its sulfur and nitrogen analogues, thiophene (B33073) and pyrrole, respectively. slideshare.net This is due to the higher electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, making them less available for delocalization within the ring. slideshare.net The presence of alkyl substituents, such as the dimethyl and pentyl groups in "this compound," can influence the electronic properties and reactivity of the furan ring. Electron-donating alkyl groups can increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles. rsc.org

Computational methods, such as density functional theory (DFT), can be used to model the reaction pathways of furan-containing molecules. researchgate.netnrel.gov For example, the reactivity of furans in Diels-Alder reactions has been studied computationally, revealing how substituents can affect both the reaction rate and the stereoselectivity of the products. rsc.org Theoretical studies can also be used to investigate the mechanisms of furan degradation and oxidation. nrel.gov Understanding the stability of alkylated furans is important in various contexts, from their role as potential gasoline blend components to their formation in thermally processed foods. researchgate.netnrel.gov Computational models can help to elucidate the reaction pathways involved in their oxidation, including the formation of radical intermediates and ring-opened products. nrel.gov

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dimethyl-3-pentylfuran in laboratory settings?

  • Methodological Answer : Synthesis can be achieved via catalytic cycloisomerization or metal-catalyzed reactions. For example:
  • Palladium-catalyzed cycloisomerization : Use (Z)-enynols in green solvents like glycerol or water under reflux (80–100°C) for 6–12 hours. Monitor reaction progress via TLC .

  • Ruthenium complexes : Employ benzothiazole or benzoxazole Ru(II) catalysts in anhydrous THF at 60°C for 24 hours. Purify via column chromatography (hexane/ethyl acetate) .

  • Multi-step synthesis : Start with acetylated furan precursors, followed by alkylation using pentyl halides in the presence of NaH. Isolate via distillation under reduced pressure .

    • Key Considerations :
  • Optimize solvent polarity to enhance yield .

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR , GC-MS , and IR spectroscopy :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at C2/C4 and pentyl at C3). Key peaks:
  • δ 1.2–1.6 ppm (pentyl CH₂), δ 2.2–2.4 ppm (methyl groups), δ 6.3–6.5 ppm (furan protons) .
  • GC-MS : Look for molecular ion [M⁺] at m/z 152 (C₁₁H₁₆O) and fragment ions (e.g., loss of pentyl group at m/z 95) .
  • IR : Absorbance at 1600–1650 cm⁻¹ (C=C furan ring) and 2850–2960 cm⁻¹ (C-H stretching in alkanes) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Flash Point : -1°C (closed cup), requiring storage below 20°C in flammable liquid cabinets .
  • PPE : Use N95 masks, nitrile gloves, and eyeshields to avoid inhalation/skin contact .
  • Ventilation : Perform syntheses in fume hoods to mitigate volatile organic compound (VOC) exposure .

Advanced Research Questions

Q. How can catalytic systems be optimized for the stereoselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Ligand Design : Modify phosphine ligands (e.g., BINAP) in Pd catalysts to enhance enantioselectivity. Test in asymmetric hydrogenation reactions .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) to improve regioselectivity. Use DFT calculations to predict transition-state stability .
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to adjust catalyst loading .

Q. What strategies resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/GC-MS data with NIST reference spectra (Database 69) .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in hexane/ethyl acetate (70:30) at 4°C. Refinement with R < 0.05 ensures accuracy .
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals in crowded spectra .

Q. How can computational methods analyze reaction mechanisms in the formation of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map energy profiles for cycloisomerization .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using GROMACS. Focus on hydrogen-bonding interactions in aqueous vs. non-polar media .
  • NBO Analysis : Quantify charge distribution in intermediates to identify electron-deficient sites prone to nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.